9H-fluoren-9-one O-(2-bromobenzoyl)oxime
Description
Structure and Synthesis 9H-Fluoren-9-one O-(2-bromobenzoyl)oxime is a derivative of 9H-fluoren-9-one oxime (C₁₃H₉NO, MW 195.22), synthesized via O-aryl-carbamoyl-oxymino-fluorene functionalization . The compound retains the fluorene scaffold, with an oxime group (-NOH) at the 9-position and a 2-bromobenzoyl substituent. Spectral data (¹H NMR, GC-MS) confirm its structure, consistent with analogs like fluoren-9-one oxime and its methyl derivatives .
Biological Activity This compound exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.156 to 10 mg/mL . Its antibiofilm activity is notable, with minimum biofilm inhibitory concentrations (MBIC) as low as 0.009 mg/mL . When loaded onto iron oxide nanoparticles, its microbicidal efficacy against planktonic bacteria is significantly enhanced due to improved delivery and stability .
Properties
Molecular Formula |
C20H12BrNO2 |
|---|---|
Molecular Weight |
378.2g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) 2-bromobenzoate |
InChI |
InChI=1S/C20H12BrNO2/c21-18-12-6-5-11-17(18)20(23)24-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
InChI Key |
ZDJXKXHOCPCJOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Chlorine Substituents : Derivatives like 9H-fluoren-9-one O-(4-chlorophenyl)oxime show enhanced anti-S. aureus activity due to the electron-withdrawing effect of Cl, which increases electrophilicity and membrane interaction .
- Methyl Substituents : Methyl groups (e.g., O-methyl-oxime) exhibit a +I inductive effect, favoring anti-C. albicans activity but reducing synthetic yield (60% vs. 95% for unmodified oxime) .
Structural Rigidity and Reactivity
- Fluorenone vs. Benzophenone Backbones: The rigidity of the fluorenone scaffold in this compound impedes cyclization reactions (e.g., halocyclization yields <35%), unlike flexible benzophenone derivatives, which achieve higher yields due to conformational adaptability .
Toxicity and Antioxidant Profile
- Toxicity : IC₅₀ values for 9H-fluoren-9-one derivatives range from 0.5–2.0 mg/mL in Artemia franciscana assays, comparable to tumor cell line toxicity, suggesting selective antimicrobial over mammalian cell toxicity .
- Antioxidant Activity : The compound scavenges DPPH and ABTS radicals (IC₅₀ ~1.2–2.5 mg/mL), mitigating oxidative stress in chronic infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
